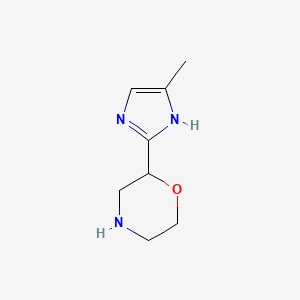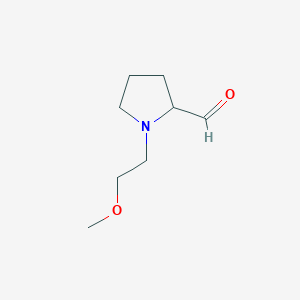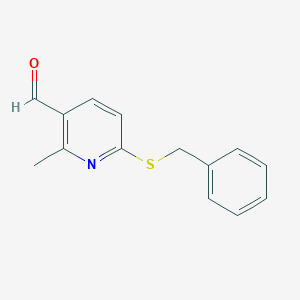
(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La méthanamine de (4-méthyl-6-(pipérazin-1-yl)pyridin-3-yl) est un composé hétérocyclique qui présente un cycle pyridine substitué par un groupe pipérazine et un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la méthanamine de (4-méthyl-6-(pipérazin-1-yl)pyridin-3-yl) implique généralement la réaction du 4-méthyl-3-pyridinecarboxaldéhyde avec la pipérazine dans des conditions d'amination réductrice. La réaction est généralement effectuée en présence d'un agent réducteur tel que le triacétoxyborohydrure de sodium ou le cyanoborohydrure de sodium. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que la réaction soit terminée .
Méthodes de production industrielle
À l'échelle industrielle, la synthèse de la méthanamine de (4-méthyl-6-(pipérazin-1-yl)pyridin-3-yl) peut être optimisée en utilisant des réacteurs à flux continu pour garantir un meilleur contrôle des paramètres de réaction et des rendements plus élevés. L'utilisation de systèmes automatisés peut également améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La méthanamine de (4-méthyl-6-(pipérazin-1-yl)pyridin-3-yl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuées dans des solvants aqueux ou organiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; les réactions sont généralement effectuées dans des solvants anhydres comme le tétrahydrofurane.
Substitution : Divers nucléophiles tels que les amines, les thiols ou les halogénures ; les réactions sont menées dans des solvants aprotiques polaires comme le diméthylformamide ou l'acétonitrile.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés réduits et les analogues substitués de la méthanamine de (4-méthyl-6-(pipérazin-1-yl)pyridin-3-yl).
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Enquête sur son potentiel en tant que ligand dans les essais biochimiques et en tant que sonde dans les études de biologie moléculaire.
Mécanisme d'action
Le mécanisme d'action de la méthanamine de (4-méthyl-6-(pipérazin-1-yl)pyridin-3-yl) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles par liaison hydrogène, interactions hydrophobes et interactions π-π. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques. Par exemple, le composé a été montré pour inhiber l'activité de certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, présentant ainsi des propriétés antibactériennes .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Mécanisme D'action
The mechanism of action of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
Composés similaires
(4-Méthyl-1-pipérazinyl)pyridine : Structure similaire mais ne possède pas le groupe méthanamine.
(4-Méthyl-6-(pipérazin-1-yl)pyridin-3-yl)benzamide : Contient un groupe benzamide au lieu d'un groupe méthanamine.
(4-Méthyl-6-(pipérazin-1-yl)pyridin-3-yl)pyrazine : Contient un cycle pyrazine au lieu d'un cycle pyridine.
Unicité
La méthanamine de (4-méthyl-6-(pipérazin-1-yl)pyridin-3-yl) est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois des groupes pipérazine et méthanamine permet des modifications chimiques polyvalentes et des interactions avec diverses cibles biologiques, ce qui en fait un composé précieux dans la découverte et le développement de médicaments .
Propriétés
Formule moléculaire |
C11H18N4 |
|---|---|
Poids moléculaire |
206.29 g/mol |
Nom IUPAC |
(4-methyl-6-piperazin-1-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H18N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5,7,12H2,1H3 |
Clé InChI |
DOYCRYNZENFFMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CN)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)

![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)



![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)



![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
